Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate
Overview
Description
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C9H14F3NO2 . It is used in various fields of chemistry and is available from several suppliers .
Molecular Structure Analysis
The molecular structure of Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate consists of a carbamate group (-O-CO-NH-) attached to a tert-butyl group and a [1-(trifluoromethyl)cyclopropyl] group .Physical And Chemical Properties Analysis
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate has a molecular weight of 225.21 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of a trifluoromethyl group into more complex molecules, which can significantly alter the chemical and physical properties of the resulting compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group can improve metabolic stability and bioavailability .
Medicinal Chemistry
In medicinal chemistry, Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate is used to develop new drug candidates. The trifluoromethyl group is a common moiety in many drugs due to its lipophilicity and ability to pass through biological membranes. Researchers utilize this compound to explore novel treatments for various diseases, leveraging its potential to create more potent and selective agents.
Material Science
The compound’s unique trifluoromethyl group contributes to the development of advanced materials. It can be used to modify surface properties, such as hydrophobicity, which is essential in creating repellent coatings or self-cleaning surfaces. Additionally, its incorporation into polymers can enhance their thermal stability and chemical resistance.
Catalysis
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate: can act as a ligand or a structural component in catalysts used for organic transformations. The presence of the trifluoromethyl group can influence the electronic environment of the catalytic site, potentially leading to increased reactivity and selectivity in various chemical reactions .
Agrochemical Research
In the field of agrochemicals, this compound is explored for its potential to create new pesticides and herbicides. The trifluoromethyl group’s resistance to degradation can lead to the development of more durable and effective agricultural chemicals, which are crucial for improving crop protection and yield .
Environmental Chemistry
Researchers are investigating the environmental fate of Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate due to its stability and potential bioaccumulation. Understanding its breakdown products and interaction with environmental factors is key to assessing its long-term impact on ecosystems and developing strategies for its safe use and disposal.
Fluorine Chemistry
As a source of the trifluoromethyl group, this compound is significant in the study of fluorine chemistry. It provides insights into the reactivity and stability of fluorinated compounds, which are of great interest due to their widespread applications in pharmaceuticals, agrochemicals, and materials science .
Bioconjugation Techniques
The carbamate group in Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate offers a functional handle for bioconjugation. This is useful in attaching fluorinated tags to biomolecules for imaging and diagnostic purposes, as well as for the targeted delivery of therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEKGGDYVHWSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470163 | |
Record name | tert-Butyl [1-(trifluoromethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate | |
CAS RN |
902494-31-9 | |
Record name | tert-Butyl [1-(trifluoromethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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